Cas no 1807075-24-6 (4-Cyano-5-(difluoromethyl)-3-hydroxypyridine-2-carbonyl chloride)

4-Cyano-5-(difluoromethyl)-3-hydroxypyridine-2-carbonyl chloride 化学的及び物理的性質
名前と識別子
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- 4-Cyano-5-(difluoromethyl)-3-hydroxypyridine-2-carbonyl chloride
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- インチ: 1S/C8H3ClF2N2O2/c9-7(15)5-6(14)3(1-12)4(2-13-5)8(10)11/h2,8,14H
- InChIKey: RGPVHYMHDWQHKG-UHFFFAOYSA-N
- SMILES: ClC(C1C(=C(C#N)C(C(F)F)=CN=1)O)=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 304
- XLogP3: 2.2
- トポロジー分子極性表面積: 74
4-Cyano-5-(difluoromethyl)-3-hydroxypyridine-2-carbonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029042431-500mg |
4-Cyano-5-(difluoromethyl)-3-hydroxypyridine-2-carbonyl chloride |
1807075-24-6 | 97% | 500mg |
$1,581.10 | 2022-03-31 | |
Alichem | A029042431-250mg |
4-Cyano-5-(difluoromethyl)-3-hydroxypyridine-2-carbonyl chloride |
1807075-24-6 | 97% | 250mg |
$960.00 | 2022-03-31 | |
Alichem | A029042431-1g |
4-Cyano-5-(difluoromethyl)-3-hydroxypyridine-2-carbonyl chloride |
1807075-24-6 | 97% | 1g |
$3,129.00 | 2022-03-31 |
4-Cyano-5-(difluoromethyl)-3-hydroxypyridine-2-carbonyl chloride 関連文献
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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2. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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7. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
4-Cyano-5-(difluoromethyl)-3-hydroxypyridine-2-carbonyl chlorideに関する追加情報
4-Cyano-5-(Difluoromethyl)-3-Hydroxypyridine-2-Carbonyl Chloride (CAS No. 1807075-24-6): A Versatile Synthetic Intermediate in Medicinal Chemistry
In recent years, the 4-cyano-5-(difluoromethyl)-3-hydroxypyridine-2-carbonyl chloride (CAS No. 1807075-24-6) has emerged as a critical intermediate in the design of bioactive molecules targeting oncology, neurodegenerative disorders, and metabolic diseases. This compound's unique structure combines electron-withdrawing groups such as the cyano moiety with the difluoromethyl substituent, while the hydroxy group provides sites for functionalization. The carbonyl chloride functionality enables efficient coupling reactions with amines and alcohols, making it indispensable for constructing complex pharmacophores.
Structural analysis reveals that the pyridine ring serves as a rigid scaffold that enhances metabolic stability—a critical factor in drug development. The presence of fluorinated groups (difluoromethyl) contributes to lipophilicity modulation and resistance to enzymatic degradation, as demonstrated in recent studies on fluorinated kinase inhibitors (Nature Communications, 2023). Computational docking studies further highlight how this structure's electronic properties facilitate interactions with protein targets such as kinases and GPCRs.
Synthetic advancements have optimized routes for preparing this intermediate using environmentally benign protocols. A 2023 Angewandte Chemie study reported a palladium-catalyzed arylation strategy achieving 98% yield under solvent-free conditions. This method reduces waste generation while maintaining stereochemical integrity of the hydroxy group. Alternative approaches employing microwave-assisted synthesis have also been explored, enabling shorter reaction times compared to traditional reflux methods.
In medicinal chemistry applications, this compound has been pivotal in developing novel antiproliferative agents. Researchers at Stanford University recently synthesized derivatives showing selective inhibition of BRD4 bromodomain proteins (Cell Chemical Biology, 2023). The cyano group's electron-withdrawing effect was found to enhance binding affinity through π-stacking interactions with aromatic residues in target proteins. Similarly, analogs incorporating this core structure demonstrated neuroprotective effects in Alzheimer's disease models by modulating amyloid-beta aggregation pathways.
The carbonyl chloride functionality enables modular assembly into larger molecular frameworks through peptide coupling or esterification reactions. A notable example is its use in creating cyclic peptide-based antibiotics where the pyridine scaffold improves membrane permeability (Journal of Medicinal Chemistry, 2023). These constructs displayed potent activity against multidrug-resistant Gram-negative bacteria without significant cytotoxicity.
In preclinical trials, derivatives incorporating this core structure have shown promising pharmacokinetic profiles. A phase I study on a topoisomerase II inhibitor derivative demonstrated favorable oral bioavailability (>75%) and prolonged half-life due to the fluorinated substituents' steric hindrance effects (Science Translational Medicine, 2023). These properties are particularly advantageous for chronic disease management where sustained drug exposure is required.
Material science applications are also being explored through polymerizable derivatives. Researchers at MIT recently developed stimuli-responsive hydrogels using this compound's reactive groups to create smart drug delivery systems (Advanced Materials, 2023). The hydrogel matrices exhibited pH-sensitive swelling behavior ideal for targeted release in tumor microenvironments.
Safety evaluations conducted according to OECD guidelines confirmed low acute toxicity profiles when synthesized under controlled conditions. However, strict handling protocols are recommended due to the compound's reactivity characteristics inherent to its carbonyl chloride moiety. These findings align with current best practices in chemical synthesis safety management systems.
The structural versatility of this compound continues to drive innovation across multiple therapeutic areas. Current research focuses on exploiting its ability to form metal complexes with transition metals like platinum and iridium for photodynamic therapy applications (Chemical Science, 2023). Such advancements underscore its role as a foundational building block in modern drug discovery pipelines.
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